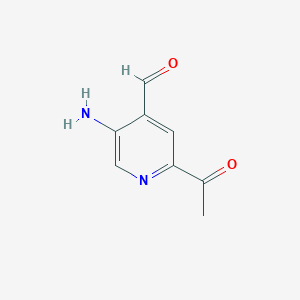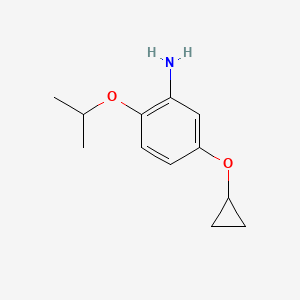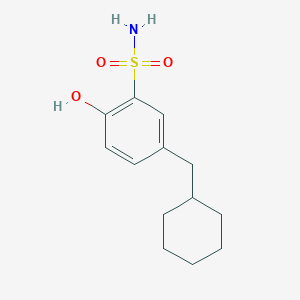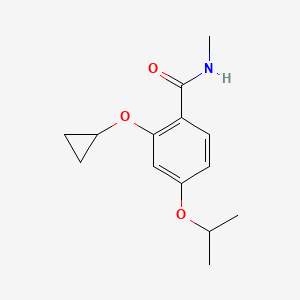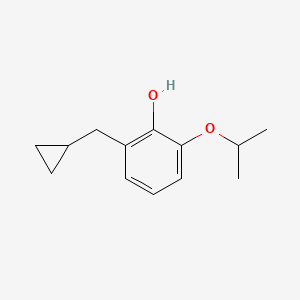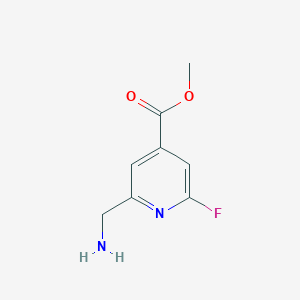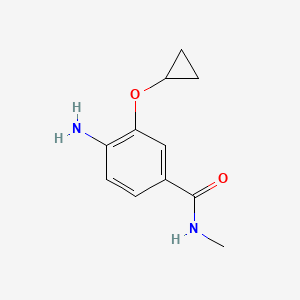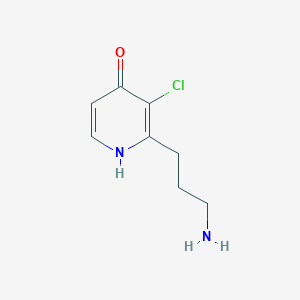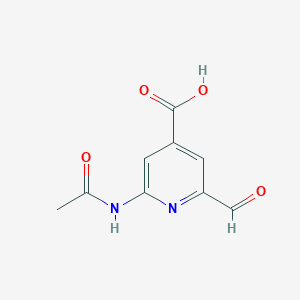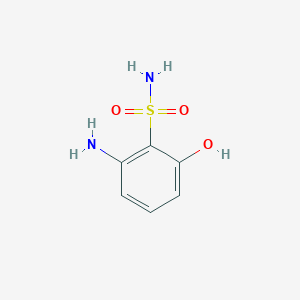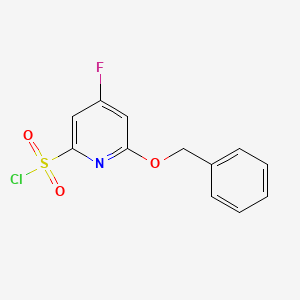
6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 6-position, a fluorine atom at the 4-position, and a sulfonyl chloride group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzyloxy Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Electrophilic Aromatic Substitution: The benzyloxy and fluorine substituents can influence the reactivity of the pyridine ring towards electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitrating agents, halogenating agents, and Friedel-Crafts acylating agents can be used under acidic conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Substituted Pyridines: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Industrial Chemistry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Benzyloxy)-2-chloropyridine: Similar structure but lacks the fluorine atom and sulfonyl chloride group.
4-Fluoro-2-sulfonyl chloride pyridine: Similar structure but lacks the benzyloxy group.
6-(Benzyloxy)-4-fluoropyridine: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride is unique due to the presence of all three functional groups (benzyloxy, fluorine, and sulfonyl chloride) on the pyridine ring. This combination of substituents imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C12H9ClFNO3S |
|---|---|
Molekulargewicht |
301.72 g/mol |
IUPAC-Name |
4-fluoro-6-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C12H9ClFNO3S/c13-19(16,17)12-7-10(14)6-11(15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
UNOZLRPSACRGRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


